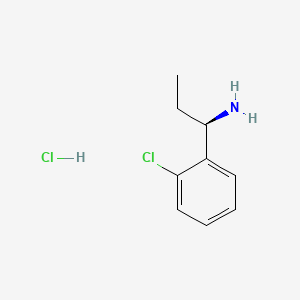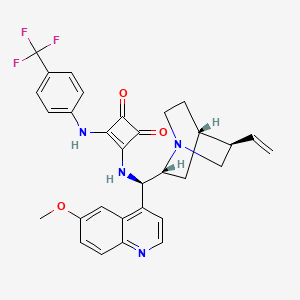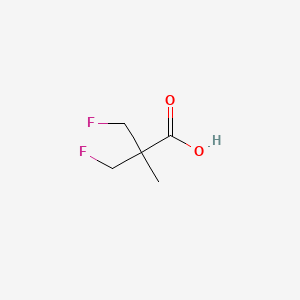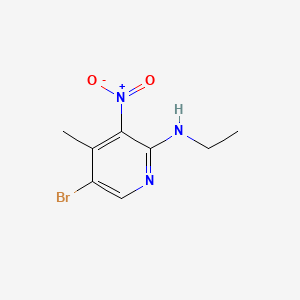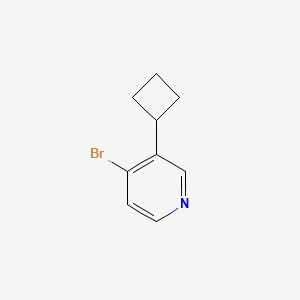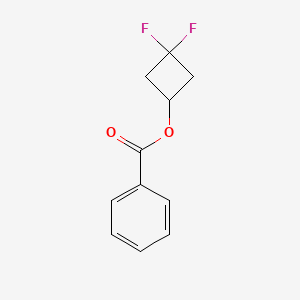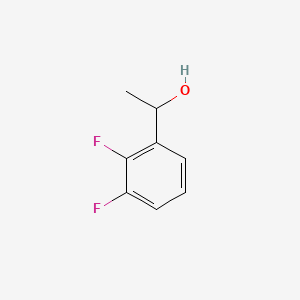
1-(2,3-Difluorophenyl)ethanol
Overview
Description
“1-(2,3-Difluorophenyl)ethanol” is a chemical compound with the CAS Number: 1228690-56-9 . It has a molecular weight of 158.15 and is typically in liquid form .
Synthesis Analysis
The synthesis of “1-(2,3-Difluorophenyl)ethanol” can be achieved through the use of engineered ketoreductases (KREDS), both as whole microbial cells and isolated enzymes . These enzymes are used in the highly enantiospecific reduction of prochiral ketones . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Difluorophenyl)ethanol” is represented by the InChI code: 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “1-(2,3-Difluorophenyl)ethanol” are primarily reduction reactions . The use of engineered ketoreductases (KREDS) in the highly enantiospecific reduction of prochiral ketones is reviewed . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .
Physical And Chemical Properties Analysis
“1-(2,3-Difluorophenyl)ethanol” is a liquid with a molecular weight of 158.15 . Its InChI code is 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .
Scientific Research Applications
Application 1: Bioreductive Production of (1S)-2-chloro-1-(3, 4-difluorophenyl) Ethanol
- Summary of Application : This compound is an intermediate for the drug ticagrelor, which is used for the prevention of atherothrombotic events in adult patients with acute coronary syndromes . The main approach for ticagrelor synthesis involves the chiral intermediate (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol .
- Methods of Application : The transformation of ketones to chiral alcohols is catalyzed by the ketoreductases (KREDs). An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and Ch KRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity .
- Results or Outcomes : The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type. Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70 %. The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95 % .
Application 2: Synthesis of Optically Pure Vic-Halohydrins
- Summary of Application : Enantiopure vicinal halohydrins (vic-halohydrins) are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals . Biocatalytic methods for their synthesis have received considerable interest .
- Methods of Application : This review emphasizes the application of biocatalytic approaches as an efficient alternative or complement to conventional chemical reactions, with a special focus on the asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
- Results or Outcomes : Although many chiral vic-halohydrins have been successfully synthesized using wild-type biocatalysts, their enantioselectivity is often too low for enantiopure synthesis. To overcome these limitations, catalytic properties of wild-type enzymes have been improved by rational and semi-rational protein design or directed evolution .
Application 3: Preparation of Ticagrelor
- Summary of Application : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes .
- Methods of Application : A ketoreductase (KRED) KR-01 in a KRED library was screened to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol .
- Results or Outcomes : The process resulted in the production of the chiral alcohol, which is a key intermediate in the synthesis of Ticagrelor .
Application 4: Expanded Catalytic Scope of Ketoreductase
- Summary of Application : ChKRED20 is an efficient and robust anti-Prelog ketoreductase that can catalyze the reduction of ketones to chiral alcohols as pharmaceutical intermediates with great industrial potential . To overcome its limitation on the bioreduction of ortho-substituted acetophenone derivatives, the catalytic cavity of ChKRED20 was reshaped via three rounds of iterative saturation mutagenesis together with alanine scanning and recombination .
- Methods of Application : The X-ray crystal structure of the apo-enzyme of ChKRED20 was determined at a resolution of 1.85 Å and applied to the molecular modeling and reshaping of the catalytic cavity .
- Results or Outcomes : The mutant Mut3B was achieved with expanded catalytic scope that covered all the nine substrates tested as compared with two substrates for the wild type . It exhibited 13–20-fold elevated kcat/Km values relative to the wild type or to the first gain-of-activity mutant, while retaining excellent stereoselectivity toward seven of the substrates (98–> 99% ee) .
Application 5: Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines
- Summary of Application : Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes . These heterocycles have shown GABAA allosteric modulating activity , have been incorporated into polymers for use in solar cells , and have demonstrated BACE-1 inhibition .
- Methods of Application : Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : These heterocycles have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition, such as the current clinical candidate Savolitinib .
properties
IUPAC Name |
1-(2,3-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIWBJLOWDKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703325 | |
| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluorophenyl)ethanol | |
CAS RN |
1228690-56-9 | |
| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
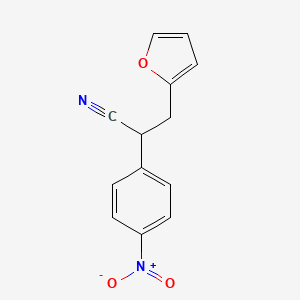
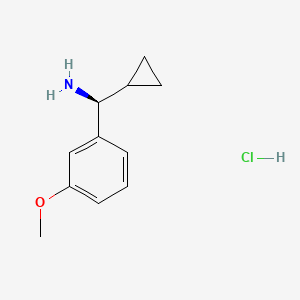
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
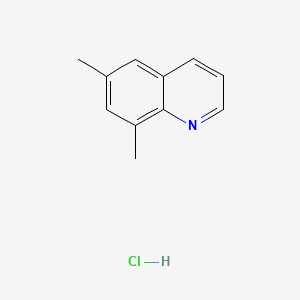
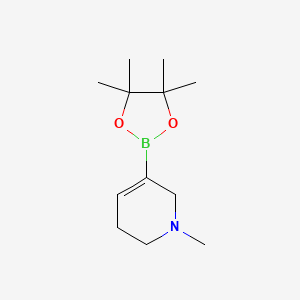
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)
